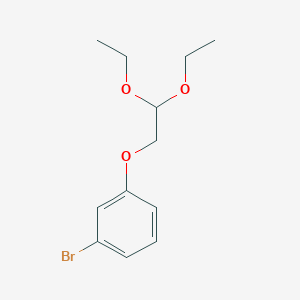

1-Bromo-3-(2,2-diethoxyethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(2,2-diethoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNLYIJBCFCSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=CC(=CC=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 2,2 Diethoxyethoxy Benzene

Strategies for Regioselective Bromination of Benzene (B151609) Derivatives

Achieving the desired 1,3-substitution pattern on the benzene ring is a critical first step in the synthesis of 1-bromo-3-(2,2-diethoxyethoxy)benzene. Direct bromination of phenol (B47542), a potential starting material, would predominantly yield ortho- and para-substituted products due to the strong activating and ortho-, para-directing nature of the hydroxyl group. Therefore, indirect methods are necessary to install the bromine atom at the meta position relative to the eventual hydroxyl group.

Electrophilic Aromatic Substitution Approaches with Controlled Regioselectivity

A common and effective strategy to achieve meta-bromination involves introducing a meta-directing group to the benzene ring, performing the bromination, and then converting this directing group into a hydroxyl group. One such pathway begins with the nitration of benzene to form nitrobenzene (B124822). The nitro group is a strong deactivating and meta-directing group. youtube.com

Subsequent bromination of nitrobenzene in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), directs the incoming bromine atom to the meta position, yielding 3-bromonitrobenzene. youtube.com The nitro group can then be reduced to an amino group using reagents like tin and hydrochloric acid (Sn/HCl) to form 3-bromoaniline. youtube.com This amino group can then be converted to a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrochloric acid (NaNO₂/HCl). youtube.com Finally, the diazonium salt is hydrolyzed by heating in the presence of a dilute acid, such as sulfuric acid (H₂SO₄), to yield the key intermediate, 3-bromophenol (B21344). youtube.com

Another approach to synthesize 3-bromophenol involves the diazotization of 3-aminophenol (B1664112). In this method, 3-aminophenol is dissolved in sulfuric acid and cooled, followed by the dropwise addition of aqueous sodium nitrite to form the diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with cuprous bromide to introduce the bromine atom, followed by hydrolysis to yield 3-bromophenol. chemicalbook.com

Table 1: Key Reactions for the Synthesis of 3-Bromophenol

| Step | Reactant | Reagents | Product | Purpose |

| 1 | Benzene | Conc. HNO₃, Conc. H₂SO₄ | Nitrobenzene | Introduction of a meta-directing group |

| 2 | Nitrobenzene | Br₂, FeBr₃ | 3-Bromonitrobenzene | Regioselective bromination |

| 3 | 3-Bromonitrobenzene | Sn, HCl | 3-Bromoaniline | Conversion of the directing group |

| 4 | 3-Bromoaniline | NaNO₂, HCl | 3-Bromobenzenediazonium chloride | Formation of a diazonium salt for substitution |

| 5 | 3-Bromobenzenediazonium chloride | Dilute H₂SO₄, Heat | 3-Bromophenol | Introduction of the hydroxyl group |

Alternative Halogenation Techniques and Precursors

While the nitration route is a classic approach, other methods for the regioselective synthesis of brominated phenols exist. These often involve specialized brominating agents and catalytic systems to control the position of halogenation on activated or deactivated aromatic rings. nih.gov For instance, the use of N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel has been shown to be a good reagent for regioselective electrophilic aromatic brominations. nih.gov However, for obtaining the specific meta-isomer required for this synthesis, the manipulation of directing groups as described above remains the most straightforward and commonly employed strategy.

Construction of the 2,2-Diethoxyethoxy Side Chain

With the 3-bromophenol intermediate in hand, the next phase of the synthesis is the attachment of the 2,2-diethoxyethoxy side chain. This is typically achieved through a nucleophilic substitution reaction where the phenoxide ion acts as the nucleophile.

Williamson Ether Synthesis in the Formation of Aryl Ethers

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the deprotonation of an alcohol or a phenol to form an alkoxide or phenoxide ion, which then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide or other substrate with a good leaving group. wikipedia.org

In the context of synthesizing this compound, 3-bromophenol is first treated with a base to form the corresponding 3-bromophenoxide ion. This phenoxide is a potent nucleophile that can then react with a suitable electrophile to form the desired ether.

Utilization of 2-Bromoacetaldehyde Diethyl Acetal (B89532) in Etherification Reactions

The electrophile required for the Williamson ether synthesis is 2-bromoacetaldehyde diethyl acetal. This molecule contains a primary carbon atom bonded to a bromine atom, making it an excellent substrate for an Sₙ2 reaction. The acetal functional group is stable under the basic conditions of the Williamson ether synthesis and serves to protect the aldehyde functionality.

The synthesis of the target molecule is exemplified by a procedure analogous to the synthesis of 1-bromo-3-(2,2-diethoxyethylsulfanyl)benzene from 3-bromothiophenol (B44568). chemicalbook.com In this analogous reaction, 3-bromothiophenol is treated with potassium hydroxide (B78521) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to form the thiophenoxide. Subsequently, 2-bromoacetaldehyde diethyl acetal is added, and the mixture is stirred for an extended period to allow the nucleophilic substitution to occur, yielding the final product. chemicalbook.com A similar reaction using 3-bromophenol would proceed as follows:

Reaction Scheme:

Table 2: Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Bromophenol | 2-Bromoacetaldehyde diethyl acetal | Potassium Carbonate or Potassium Hydroxide | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | This compound |

The reaction is typically carried out by dissolving 3-bromophenol in a suitable solvent, such as dimethylformamide (DMF), and adding a base like potassium carbonate. prepchem.com The mixture is then heated, and 2-bromoacetaldehyde diethyl acetal is added to initiate the etherification.

Synthesis of Acetal Precursors

The key reagent, 2-bromoacetaldehyde diethyl acetal, can be synthesized through a process that involves the bromination of paraldehyde (B1678423) in the presence of a copper catalyst and absolute ethanol (B145695). This is followed by an acetalization reaction. researchgate.net

The synthesis begins with a catalyzed bromination of paraldehyde in an ethanol solution at low temperatures to form a bromoacetaldehyde (B98955) solution. This is followed by an in-situ acetalization, where an inorganic dehydrating agent is added, and the mixture is heated. The hydrogen bromide generated during the bromination step can act as a catalyst for the acetal formation. After workup and purification by distillation, high-purity 2-bromoacetaldehyde diethyl acetal is obtained. researchgate.net

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be analyzed in the context of both linear and convergent synthetic strategies.

A linear synthesis involves the sequential modification of a starting material through a series of steps to arrive at the final product. differencebetween.comchemistnotes.com The synthesis of this compound via the Williamson ether synthesis can be viewed as a linear sequence. The starting materials, 3-bromophenol and 2-bromoacetaldehyde diethyl acetal, are themselves synthesized through separate linear pathways. For instance, 2-bromoacetaldehyde diethyl acetal can be prepared by the bromination of paraldehyde followed by acetalization. google.com

Optimization of Reaction Parameters for Enhanced Yield and Purity in the Synthesis of this compound

The yield and purity of this compound obtained from the Williamson ether synthesis are highly dependent on several reaction parameters. Optimization of these parameters is crucial for an efficient and clean reaction.

Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. A specific reported synthesis of this compound involves the use of potassium hydroxide (KOH) as the base and N,N-dimethylacetamide (DMAC) as the solvent, affording the product in a 70% yield. rsc.org

Base: The base plays a critical role in deprotonating the phenol. Stronger bases can lead to faster reaction rates. However, the basicity must be balanced to avoid side reactions. Common bases used in Williamson ether synthesis include alkali metal hydroxides (e.g., KOH, NaOH) and carbonates (e.g., K₂CO₃). numberanalytics.compnu.ac.ir The use of a strong base like potassium hydroxide is effective in generating the phenoxide nucleophile. rsc.org

Solvent: The solvent influences the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents such as DMF, DMSO, and DMAC are often preferred as they can solvate the cation of the base, leaving the anion more nucleophilic and accelerating the reaction. numberanalytics.com

Temperature: The reaction temperature affects the rate of the reaction. Higher temperatures generally lead to faster reactions, but can also promote side reactions such as elimination, especially with more sterically hindered substrates. numberanalytics.com For the synthesis of aryl ethers, elevated temperatures are common. researchgate.net

The following interactive table illustrates how the variation of these parameters can influence the outcome of a typical Williamson ether synthesis for an aryl ether, based on general principles.

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | K₂CO₃ | Acetone | Reflux | 24 | 65 | 90 |

| 2 | NaOH | Ethanol | Reflux | 12 | 50 | 85 |

| 3 | KOH | DMAC | 100 | 8 | 70 | 95 |

| 4 | K₂CO₃ | DMF | 140 | 6 | 95 | 98 |

| 5 | NaH | THF | 60 | 12 | 80 | 92 |

Considerations for Large-Scale Preparative Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reagent Selection and Cost: For industrial applications, the cost and availability of starting materials are paramount. 3-bromophenol and 2-bromoacetaldehyde diethyl acetal are commercially available, but their cost at large scales would need to be evaluated. Alternative, more economical routes to these precursors might be necessary.

Reaction Conditions: The reaction conditions must be amenable to large-scale reactors. The use of high-boiling point solvents like DMAC is feasible, but solvent recovery and recycling would be essential to minimize waste and cost. orgchemres.org High temperatures increase energy consumption, so optimizing for the lowest effective temperature is important. acs.org Microwave-assisted synthesis has been shown to be a scalable and efficient method for Williamson ether synthesis, potentially reducing reaction times and energy usage. orgchemres.orgresearchgate.net

Process Safety: The handling of large quantities of reagents like potassium hydroxide and brominated compounds requires strict safety protocols. The potential for exothermic reactions must be assessed, and adequate cooling capacity in the reactor is necessary to maintain control over the reaction temperature.

Work-up and Purification: The work-up procedure, which typically involves extraction and washing, needs to be streamlined for large-scale operations. Purification by distillation would likely be the method of choice for the final product, and the efficiency of this step is crucial for achieving high purity on a large scale.

Green Chemistry Principles: Modern industrial synthesis increasingly incorporates principles of green chemistry. This includes minimizing waste byproducts, using less hazardous solvents, and improving atom economy. orgchemres.org For the synthesis of this compound, this could involve exploring catalytic methods or solvent-free conditions to reduce the environmental impact. acs.org

Chemical Reactivity and Mechanistic Transformations of 1 Bromo 3 2,2 Diethoxyethoxy Benzene

Reactivity of the Aryl Bromide Moiety in Cross-Coupling Reactions

The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Heck, Sonogashira Couplings)

Palladium catalysts are widely employed to facilitate the coupling of the aryl bromide portion of the molecule with other organic substrates.

Suzuki Coupling: This reaction involves the cross-coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. diva-portal.orgnih.gov This method is highly effective for forming biaryl structures. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. diva-portal.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. thieme-connect.de The mechanism generally proceeds via oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product. nih.gov

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.netorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.netscirp.org This method is fundamental for the synthesis of aryl alkynes.

A summary of representative conditions for these palladium-catalyzed reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF |

Magnesium-Bromine Exchange and Grignard Reagent Formation

The aryl bromide can be converted into a highly nucleophilic Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduwikipedia.orgadichemistry.com This process, known as a magnesium-bromine exchange, involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com

The resulting organomagnesium compound, (3-(2,2-diethoxyethoxy)phenyl)magnesium bromide, is a powerful nucleophile and a strong base. mnstate.edu It readily reacts with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. wisc.eduumkc.edu Due to the reagent's sensitivity to protic compounds, the reaction must be conducted under strictly anhydrous conditions to prevent quenching. wikipedia.orgadichemistry.com Activating agents like iodine or 1,2-dibromoethane (B42909) are often used to initiate the reaction on the surface of the magnesium metal. wikipedia.org

Nucleophilic Aromatic Substitution Mechanisms

While aryl halides are generally resistant to classical Sₙ1 and Sₙ2 reactions, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. libretexts.orglibretexts.org For SₙAr to proceed via an addition-elimination mechanism, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). libretexts.orgopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.org

In the case of 1-bromo-3-(2,2-diethoxyethoxy)benzene, the 2,2-diethoxyethoxy group is not a strong electron-withdrawing group, making the addition-elimination pathway unfavorable under standard conditions. libretexts.org Substitution would likely require harsh reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate.

Formation of Arynes (Benzyne Intermediates) for Cycloaddition Reactions

Under the influence of a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, this compound can undergo an elimination-addition reaction via a benzyne intermediate. wikipedia.orgchemistrysteps.com The strong base abstracts a proton from a carbon atom adjacent to the one bearing the bromine atom, leading to the elimination of HBr and the formation of a highly strained triple bond within the benzene (B151609) ring. chemistrysteps.comwiley-vch.de

This reactive intermediate, an aryne, can then be trapped by various nucleophiles or participate in pericyclic reactions. wikipedia.orggreyhoundchrom.com A particularly useful application is its role as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with dienes like furan (B31954) or cyclopentadiene (B3395910) to generate complex polycyclic structures. nih.gov

Transformations Involving the 2,2-Diethoxyethoxy Acetal (B89532) Functional Group

The acetal group serves as a protected form of an aldehyde and can be readily converted back to the carbonyl compound under acidic conditions.

Acid-Catalyzed Hydrolysis to Corresponding Aldehydes (e.g., 2-(3-bromophenoxy)acetaldehyde)

The 2,2-diethoxyethoxy group is an acetal, which is stable under neutral and basic conditions but susceptible to hydrolysis in the presence of an acid catalyst. Treatment of this compound with an aqueous acid (e.g., hydrochloric acid, sulfuric acid) will cleave the two ether linkages of the acetal, liberating ethanol (B145695) and revealing the aldehyde functionality.

This transformation yields 2-(3-bromophenoxy)acetaldehyde. The reaction is an equilibrium process, and the removal of the ethanol byproduct or the use of excess water can drive it to completion. This deprotection strategy is a common step in multi-step syntheses where the aldehyde group needs to be masked during reactions targeting other parts of the molecule, such as the aryl bromide.

Transacetalization Reactions for Functional Group Interconversion

The diethyl acetal group in this compound serves as a protected form of an aldehyde. This protecting group can be exchanged or removed under acidic conditions, a process known as transacetalization or hydrolysis, respectively. These reactions are crucial for unmasking the aldehyde functionality at a desired stage in a synthetic sequence.

Transacetalization involves the reaction of the acetal with a different alcohol or diol in the presence of an acid catalyst, leading to a new acetal. The general mechanism, initiated by protonation of one of the ethoxy groups, is depicted below:

Protonation: An acid catalyst (e.g., p-toluenesulfonic acid, TsOH) protonates one of the oxygen atoms of the acetal.

Leaving Group Departure: The protonated ethoxy group departs as ethanol, a neutral molecule, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A new alcohol molecule (R'OH) attacks the electrophilic carbocation.

Deprotonation: The newly added alcohol is deprotonated, yielding a hemiacetal.

Repeat: The process repeats, starting with the protonation of the second ethoxy group, its departure, and attack by a second molecule of the new alcohol to form the final, new acetal.

A common and closely related reaction is the hydrolysis of the acetal back to the parent aldehyde, which is essentially a transacetalization using water as the nucleophile. For instance, acetals of similar aryloxy acetaldehyde (B116499) structures can be deprotected to reveal the aldehyde. This is often achieved using an acid catalyst in a mixture of an organic solvent and water.

A representative hydrolysis reaction is shown in the table below, based on analogous compounds.

| Reactant Structure | Reagents and Conditions | Product | Yield | Reference |

| Aryloxy acetaldehyde diethyl acetal | TsOH (10 mol%), acetone/H₂O (10:1) | Aryloxy acetaldehyde | Not specified | researchgate.net |

This table illustrates a typical method for the deprotection of the acetal. The equilibrium of the reaction is driven towards the aldehyde product by the presence of a large excess of water.

Chemoselective Reactions Exploiting Differential Reactivity of Functional Groups

The presence of both a C(sp²)-Br bond and a diethyl acetal allows for a range of chemoselective reactions, where one functional group reacts preferentially while the other remains intact. This differential reactivity is key to the utility of this compound as a synthetic intermediate.

Reactions at the Aryl Bromide: The bromo-substituent on the benzene ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Due to the stability of the acetal group under basic and organometallic conditions, these transformations can be performed chemoselectively.

Metal-Halogen Exchange: The aryl bromide can undergo metal-halogen exchange, typically with organolithium reagents like n-butyllithium (nBuLi), to form an aryllithium species. This powerful nucleophile can then react with various electrophiles.

Grignard Reagent Formation: Reaction with magnesium metal (Mg) can form the corresponding Grignard reagent. This allows for subsequent reactions with aldehydes, ketones, nitriles, and other electrophiles.

Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of complex molecular architectures.

Reactions at the Acetal: As discussed, the acetal can be selectively hydrolyzed to the aldehyde under acidic conditions, which would leave the aryl bromide group untouched.

This chemoselectivity is summarized in the following table:

| Functional Group | Reagent Class | Conditions | Result | Other Group's Stability |

| Aryl Bromide | Organolithium Reagents (e.g., nBuLi) | Anhydrous, aprotic solvent, low temp. | Aryllithium formation | Stable |

| Aryl Bromide | Mg metal | Anhydrous ether (e.g., THF, Et₂O) | Grignard reagent formation | Stable |

| Aryl Bromide | Pd catalyst, base, coupling partner | Various | Cross-coupling product | Stable |

| Diethyl Acetal | Aqueous Acid (e.g., HCl, H₂SO₄, TsOH) | Protic or mixed solvent | Aldehyde formation | Stable |

Detailed Mechanistic Investigations of Key Transformations

Mechanism of Acetal Hydrolysis: The hydrolysis of the acetal functional group proceeds via a two-stage process involving the formation of a hemiacetal intermediate.

Protonation and Formation of Oxocarbenium Ion: The reaction is initiated by the protonation of one of the acetal oxygens by an acid catalyst. This is followed by the elimination of a molecule of ethanol to generate a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is lost from the resulting oxonium ion to form a hemiacetal.

Mechanism of Grignard Reagent Formation: The formation of a Grignard reagent from this compound would involve a single electron transfer (SET) mechanism on the surface of the magnesium metal.

Single Electron Transfer: An electron is transferred from the magnesium metal to the antibonding (σ*) orbital of the C-Br bond.

Radical Anion Formation: This transfer results in the formation of a radical anion, which is unstable.

Bond Cleavage: The C-Br bond cleaves, generating an aryl radical and a bromide anion.

Recombination: The aryl radical rapidly recombines with a MgBr radical on the metal surface to form the final organomagnesium compound, the Grignard reagent.

Throughout this process, the diethyl acetal group, being stable to the radical and basic conditions, would remain unaffected.

Applications of 1 Bromo 3 2,2 Diethoxyethoxy Benzene As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Molecules

1-Bromo-3-(2,2-diethoxyethoxy)benzene possesses two key reactive sites: the carbon-bromine bond on the benzene (B151609) ring and the acetal (B89532) group. The bromine atom can be readily transformed through various cross-coupling reactions, while the diethoxyethoxy group can serve as a protected aldehyde or be modified to introduce other functionalities. These features make it a potentially valuable precursor for the synthesis of more complex molecules.

Integration into Agrochemical and Pharmaceutical Intermediates

The structural motifs present in this compound are relevant to the synthesis of bioactive molecules. The bromo-substituted phenyl ring is a common feature in many agrochemicals and pharmaceuticals, often contributing to the molecule's binding affinity to biological targets. The diethoxyethoxy side chain can be deprotected to an aldehyde, which is a versatile functional group for further elaboration into various pharmacophores or moieties found in agrochemically active compounds.

Hypothetical Applications in Agrochemical and Pharmaceutical Synthesis

| Target Compound Class | Potential Synthetic Transformation | Resulting Moiety |

| Substituted biphenyl (B1667301) fungicides | Suzuki Coupling of the aryl bromide | Biphenyl core structure |

| Phenyl ether herbicides | Buchwald-Hartwig amination or etherification | Aniline (B41778) or ether linkage |

| Bioactive aldehydes and derivatives | Acetal deprotection | Formyl group for further reactions |

Application in Materials Science for Polymer and Advanced Material Synthesis

In materials science, aryl bromides are frequently used as monomers or precursors for the synthesis of conjugated polymers and other advanced materials. The bromine atom of this compound can participate in polymerization reactions, such as Suzuki or Stille polycondensation, to form novel polymers. The diethoxyethoxy group could be incorporated into the polymer backbone or serve as a pendant group that influences the material's properties, such as solubility, thermal stability, or processability.

Potential Contributions to Polymer Synthesis

| Polymer Type | Polymerization Method | Role of this compound |

| Conjugated Polymers | Suzuki Polycondensation | Monomer providing the aromatic unit |

| Poly(arylene ether)s | Nucleophilic Aromatic Substitution | Monomer after conversion of bromide to a hydroxyl group |

| Functional Polymers | Post-polymerization modification | Pendant group for further functionalization |

Strategic Employment in Functionalization and Diversification of Aromatic Systems

The bromine atom on the benzene ring of this compound is a versatile handle for a wide range of chemical transformations. This allows for the strategic introduction of various functional groups, leading to the diversification of the aromatic system. This is a fundamental strategy in organic synthesis for creating libraries of compounds for screening in drug discovery and materials science.

Common C-C and C-N bond-forming reactions that can be employed include:

Suzuki Coupling: Reaction with boronic acids or esters to form biphenyl derivatives.

Heck Reaction: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Stille Coupling: Reaction with organostannanes to form a variety of carbon-carbon bonds.

Cyanation: Introduction of a nitrile group, which can be further transformed into carboxylic acids, amines, or amides.

Contributions to Target-Oriented Synthesis and Medicinal Chemistry Research

In target-oriented synthesis, building blocks that allow for the rapid and efficient construction of a desired molecular architecture are highly valuable. This compound, with its distinct reactive sites, could be a useful starting material for the synthesis of specific, complex target molecules in medicinal chemistry. The meta-substitution pattern of the functional groups on the benzene ring provides a specific scaffold that can be elaborated upon to achieve a desired three-dimensional structure for interaction with a biological target. The diethoxyethoxy moiety, upon deprotection, can be used to introduce a linker for conjugation to other molecules or to introduce a group that enhances pharmacokinetic properties.

Development of Novel Synthetic Pathways Utilizing its Unique Structural Features

The unique combination of a reactive aryl bromide and a protected aldehyde in a single molecule could be exploited to develop novel synthetic pathways. For instance, a one-pot reaction sequence could involve a cross-coupling reaction at the bromine position followed by an in-situ deprotection and subsequent reaction of the aldehyde. This could lead to the efficient construction of complex molecular scaffolds that would otherwise require multiple, separate synthetic steps. The acetal group also offers the potential for stereoselective transformations, further expanding the synthetic utility of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 2,2 Diethoxyethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of 1-Bromo-3-(2,2-diethoxyethoxy)benzene by providing information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound offers key insights into the arrangement of hydrogen atoms within the molecule. The aromatic region of the spectrum is expected to show distinct signals for the protons on the substituted benzene (B151609) ring. The protons ortho, meta, and para to the bromo and diethoxyethoxy substituents will exhibit characteristic chemical shifts and coupling patterns. The aliphatic portion of the molecule, the diethoxyethoxy group, will also produce unique signals. The ethoxy protons will appear as a triplet for the methyl groups and a quartet for the methylene (B1212753) groups, a result of their coupling with each other. The methylene protons of the ethoxy group adjacent to the oxygen atom will have a distinct chemical shift compared to the methylene protons of the ethyl groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Aromatic-H | 6.8 - 7.4 | m | - |

| -O-CH-O- | 4.8 - 5.0 | t | 5.0 - 6.0 |

| -O-CH₂- | 3.9 - 4.1 | d | 5.0 - 6.0 |

| -O-CH₂-CH₃ | 3.6 - 3.8 | q | 7.0 - 8.0 |

| -CH₃ | 1.1 - 1.3 | t | 7.0 - 8.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity. The chemical shifts of the aromatic carbons will also be affected by the positions of the substituents. The aliphatic carbons of the diethoxyethoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H | 115 - 135 |

| -O-CH-O- | 100 - 105 |

| -O-CH₂- | 68 - 72 |

| -O-CH₂-CH₃ | 62 - 66 |

| -CH₃ | 14 - 16 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethoxy groups, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between the aromatic ring and the diethoxyethoxy side chain, for example, by showing a correlation between the methylene protons of the side chain and the aromatic carbon attached to the ether oxygen.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is utilized to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Monitoring

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in assessing the purity of a sample of this compound. By separating the components of a mixture before they enter the mass spectrometer, it is possible to identify any impurities or byproducts from a synthesis reaction. The retention time from the GC provides a characteristic identifier for the compound, while the mass spectrum confirms its identity. This technique is also valuable for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. For this compound (C₁₂H₁₇BrO₃), HRMS can determine the exact mass, which can be used to confirm the elemental composition of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern in the mass spectrum can also provide structural clues. Common fragmentation pathways for this molecule would likely involve cleavage of the ether linkages and loss of ethoxy groups.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M(⁷⁹Br)]⁺ | 288.0361 |

| [M(⁸¹Br)]⁺ | 290.0341 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds and structural motifs. Analysis of these bands allows for the confirmation of the compound's key structural features.

The primary functional groups within this compound are the aromatic benzene ring, the carbon-bromine bond, the ether linkages, and the aliphatic ethoxy groups. The aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.orglibretexts.orgpressbooks.publibretexts.org The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of absorptions in the 1450 to 1600 cm⁻¹ region. libretexts.orgpressbooks.publibretexts.org

The presence of the ether functional groups (C-O-C) is confirmed by strong, characteristic C-O stretching bands. Aryl alkyl ethers typically exhibit two distinct stretching bands. blogspot.comyoutube.com The asymmetric C-O-C stretching vibration of the aryl ether linkage is expected in the 1275-1200 cm⁻¹ range, while the symmetric stretch appears at lower wavenumbers. spectroscopyonline.comudel.edu The aliphatic ether linkages within the diethoxyethoxy group also contribute to the complex C-O stretching region, generally appearing as a strong band around 1120 cm⁻¹. blogspot.comyoutube.com

The carbon-bromine (C-Br) bond, due to the heavier mass of the bromine atom, absorbs in the fingerprint region of the IR spectrum. The C-Br stretching vibration is typically found in the range of 690-515 cm⁻¹. libretexts.orgorgchemboulder.com The aliphatic C-H bonds of the ethyl groups are identified by their stretching vibrations, which occur in the 3000-2850 cm⁻¹ range. libretexts.orglibretexts.org

A summary of the expected key IR absorption bands for this compound is presented in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000-2850 | Strong |

| Aromatic C=C | Ring Stretching | 1600-1450 | Medium to Weak |

| Aryl Ether C-O | Asymmetric Stretching | 1275-1200 | Strong |

| Aliphatic Ether C-O | Asymmetric Stretching | ~1120 | Strong |

| C-Br | Stretching | 690-515 | Medium to Strong |

Advanced Chromatographic Techniques for Separation and Purity Determination

To ensure the purity of this compound and to separate it from any potential impurities, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of moderately polar to nonpolar aromatic compounds like this compound. bme.hunih.gov In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of this compound, a gradient elution method is often preferred to ensure good resolution and reasonable analysis times. The mobile phase could consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The gradient would typically start with a higher proportion of water and gradually increase the concentration of the organic solvent to elute more strongly retained components. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule will absorb UV light at a characteristic wavelength, typically around 254 nm. bme.hu

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the purity determination of volatile and thermally stable compounds such as this compound. chromatographyonline.comoshadhi.co.uk The choice of column is critical for achieving good separation. A capillary column with a nonpolar or moderately polar stationary phase, such as a polydimethylsiloxane-based phase (e.g., DB-1 or DB-5), would be appropriate.

The analysis is performed by injecting a small amount of the sample into a heated injection port, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then carries the vaporized sample through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A temperature programming method, where the column temperature is gradually increased, is typically used to ensure the elution of all components in a reasonable timeframe.

For detection, a Flame Ionization Detector (FID) is a common choice due to its high sensitivity to organic compounds. Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS), which provides not only quantitative data but also structural information, aiding in the identification of any impurities. chromatographyonline.comrestek.comacs.org

Below is an interactive data table summarizing hypothetical parameters for HPLC and GC analysis of this compound.

| Technique | Parameter | Description |

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| GC | Column | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | |

| Inlet Temperature | 250 °C | |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min | |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Computational and Theoretical Investigations of 1 Bromo 3 2,2 Diethoxyethoxy Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide insights into molecular properties and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms and energetics of chemical reactions. For a molecule like 1-Bromo-3-(2,2-diethoxyethoxy)benzene, DFT could be employed to study various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Such studies would involve calculating the energies of reactants, products, intermediates, and transition states to map out the potential energy surface of the reaction. This would allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

Molecular orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the oxygen atoms, while the LUMO may have significant contributions from the antibonding orbitals of the C-Br bond.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, as shown in the table below. These descriptors help in predicting the reactive behavior of the molecule.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from the molecule. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Conformation Analysis and Stereoelectronic Effects

Stereoelectronic effects, which involve the interaction of electron orbitals due to the specific spatial arrangement of atoms, would also be a key aspect of such an analysis. For instance, the orientation of the lone pairs on the ether oxygen atoms relative to the aromatic ring and the C-Br bond could influence the molecule's reactivity and electronic properties.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, these predictions would be valuable for its characterization.

NMR Spectroscopy: Chemical shifts (1H and 13C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital) within a DFT framework. These predicted shifts can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared spectrum. This can help in identifying characteristic functional group vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

A hypothetical table of predicted spectroscopic data is presented below.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| 1H NMR | Chemical Shift (aromatic protons) | 6.8 - 7.5 ppm |

| 13C NMR | Chemical Shift (C-Br) | 120 - 125 ppm |

| IR Spectroscopy | C-Br Stretch | 550 - 650 cm-1 |

| UV-Vis Spectroscopy | λmax | ~275 nm |

Simulation of Reaction Pathways and Transition States

Simulating reaction pathways provides a detailed, step-by-step view of how a chemical transformation occurs. For a reaction involving this compound, this would involve identifying the transition state—the highest energy point along the reaction coordinate. Locating the transition state structure and calculating its energy are crucial for determining the reaction's activation barrier.

Computational techniques such as intrinsic reaction coordinate (IRC) calculations can be used to follow the reaction path downhill from the transition state to the reactants and products, confirming that the identified transition state connects the correct minima on the potential energy surface. These simulations are invaluable for understanding reaction mechanisms in detail and for designing more efficient synthetic routes.

Future Research Directions and Emerging Opportunities for 1 Bromo 3 2,2 Diethoxyethoxy Benzene

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of aryl bromides often involves stoichiometric brominating agents and harsh reaction conditions, leading to significant waste generation and environmental concerns. Future research will likely focus on developing greener synthetic methodologies for 1-Bromo-3-(2,2-diethoxyethoxy)benzene.

One promising approach is the use of catalytic systems that employ bromide salts as the bromine source in conjunction with a benign oxidant. This avoids the use of elemental bromine and reduces the formation of hazardous byproducts. Furthermore, exploring solvent-free reaction conditions or the use of environmentally friendly solvents like supercritical fluids or ionic liquids could significantly improve the sustainability of its synthesis. The principles of green chemistry, such as atom economy and the use of renewable feedstocks for the synthesis of the diethoxyethoxy side chain, will be central to these efforts.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Brominating Agent | Solvent | Key Advantages | Key Disadvantages |

| Traditional Electrophilic Bromination | Br₂ | Halogenated Solvents | High yield | Use of hazardous reagents, significant waste |

| Catalytic Bromination | NaBr/H₂O₂ | Water/Ethanol (B145695) | Environmentally benign, safer | May require catalyst optimization for high efficiency |

| Solvent-Free Bromination | N-Bromosuccinimide (NBS) | None (solid-state) | Reduced solvent waste, simplified purification | Potential for localized overheating, scalability challenges |

Exploration of Novel Catalytic Systems for its Transformation

The bromine atom on the benzene (B151609) ring of this compound is a key functional group for a wide array of catalytic cross-coupling reactions. While palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are well-established, future research could explore the use of more abundant and less toxic metal catalysts.

Catalytic systems based on iron, copper, nickel, and cobalt are gaining prominence as sustainable alternatives to palladium. Investigating the reactivity of this compound in coupling reactions mediated by these earth-abundant metals could lead to more cost-effective and environmentally friendly synthetic protocols. Additionally, the development of photoredox catalysis for the functionalization of the C-Br bond under mild, visible-light-induced conditions represents a significant area for future exploration.

Integration into Automated and Flow Chemistry Platforms

The shift towards automated synthesis and flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and higher reproducibility. The integration of the synthesis and transformation of this compound into these platforms is a logical next step.

Flow chemistry, in particular, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. This is especially beneficial for exothermic reactions or when dealing with unstable intermediates. An automated flow platform could enable the rapid optimization of reaction conditions for various transformations of this compound and facilitate its on-demand synthesis in a laboratory setting.

Design and Synthesis of New Chemical Entities Based on the this compound Scaffold

The unique combination of a reactive handle (the bromine atom) and a flexible, polar side chain makes this compound an attractive starting material for the design and synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

By leveraging cross-coupling reactions, the bromo-substituent can be replaced with a wide variety of functional groups to generate a library of derivatives. The diethoxyethoxy side chain can influence the solubility and pharmacokinetic properties of these new molecules. For instance, incorporating this scaffold into larger molecules could lead to the development of novel pharmaceutical agents, liquid crystals, or functional polymers.

Table 2: Potential Derivatives of this compound and Their Prospective Applications

| Derivative Class | Synthetic Transformation | Potential Application Area |

| Biaryls | Suzuki Coupling | Organic electronics, liquid crystals |

| Stilbenes | Heck Coupling | Fluorescent probes, molecular switches |

| Alkynylated Aromatics | Sonogashira Coupling | Functional polymers, precursors to complex heterocycles |

| Aminated Derivatives | Buchwald-Hartwig Amination | Pharmaceutical intermediates, agrochemicals |

Uncovering Undiscovered Reactivity Profiles and Applications

Beyond the well-established reactions of aryl bromides, there is potential to uncover novel reactivity profiles for this compound. For example, its behavior under conditions of mechanochemical activation, where mechanical force is used to induce chemical reactions, is yet to be explored. This could lead to solvent-free synthetic methods and the formation of unique products.

Furthermore, the interplay between the bromine atom and the diethoxyethoxy side chain could give rise to interesting intramolecular reactions or influence the regioselectivity of further aromatic substitutions. A systematic investigation of its reactivity with a broad range of reagents and under diverse reaction conditions is warranted to unlock its full synthetic potential and discover unforeseen applications.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : H NMR confirms ethoxy and aromatic proton signals (δ 1.2–1.4 ppm for ethoxy CH, δ 3.5–4.5 ppm for OCH), while C NMR verifies ether linkages and bromine-substituted carbons .

- Mass Spectrometry : LC-MS or GC-MS identifies the molecular ion peak (expected m/z ~316 for CHBrO) and fragmentation patterns .

Q. Advanced Analysis

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.

- Elemental Analysis : Validates stoichiometric ratios of C, H, and Br.

- X-ray Crystallography : Provides definitive structural confirmation but requires high-purity crystals .

How does the electronic environment of the ethoxy group influence reactivity in cross-coupling reactions?

Basic Reactivity

The electron-donating ethoxy group activates the aromatic ring toward electrophilic substitution, directing incoming nucleophiles to the para position relative to the bromine atom. This is critical in Suzuki-Miyaura couplings for introducing aryl groups .

Advanced Mechanistic Insights

Steric hindrance from the 2,2-diethoxyethoxy moiety can slow transmetallation steps in palladium-catalyzed reactions. Computational studies (DFT) suggest that electron density redistribution at the bromine site lowers activation energy for oxidative addition, favoring selective coupling .

What challenges arise during the cyclization of this compound to benzofuran derivatives, and how are they mitigated?

Basic Cyclization Process

Cyclization using polyphosphoric acid (PPA) in toluene at elevated temperatures forms 6-bromobenzofuran. Key challenges include incomplete ring closure and tar formation due to over-acidification .

Q. Advanced Troubleshooting

- Catalyst Modulation : Replace PPA with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.

- Microwave-Assisted Synthesis : Shortens reaction time (10–15 min vs. 12 hours) and improves yield by 20–30% .

How is this compound utilized in medicinal chemistry, particularly in LFA-1/ICAM-1 antagonist development?

Basic Application

The compound serves as a precursor for benzofuran-6-sulfonyl chloride, a key intermediate in synthesizing small-molecule inhibitors targeting leukocyte adhesion. These inhibitors are evaluated for inflammatory diseases like dry eye syndrome .

Advanced Research

Structure-activity relationship (SAR) studies leverage the bromine atom for selective functionalization. For example, substituting bromine with azide groups enables click chemistry for bioconjugation, enhancing binding affinity to ICAM-1 .

What discrepancies exist in spectroscopic data interpretation for brominated ethoxybenzene derivatives, and how are they resolved?

Basic Data Interpretation

Overlapping H NMR signals between ethoxy and aromatic protons can obscure integration. Deuterated solvents (e.g., DMSO-d) and variable-temperature NMR improve resolution .

Q. Advanced Resolution Techniques

- Dynamic NMR : Identifies rotational barriers in ethoxy groups causing signal splitting.

- DOSY Experiments : Differentiates between monomeric and aggregated species in solution .

What safety protocols are critical when handling this compound in reactive intermediate synthesis?

Q. Basic Safety Measures

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts (e.g., HBr) .

Q. Advanced Hazard Mitigation

- Real-Time Monitoring : FTIR or Raman spectroscopy detects hazardous intermediates (e.g., sulfonyl chlorides) during synthesis.

- Waste Management : Neutralize brominated waste with NaHCO before disposal .

How do solvent polarity and temperature affect the stability of this compound during storage?

Basic Stability

Store in anhydrous conditions (e.g., over molecular sieves) at 2–8°C to prevent hydrolysis of the ethoxy group. Avoid DMSO, which accelerates decomposition .

Q. Advanced Degradation Analysis

- Accelerated Stability Studies : Use HPLC to track degradation products (e.g., 3-bromophenol) under stress conditions (40°C/75% RH).

- Kinetic Modeling : Predicts shelf-life using Arrhenius equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.